Cas no 28799-82-8 (3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-)

3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo- structure
28799-82-8 structure
Product Name:3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-
CAS-nummer:28799-82-8
MF:C9H10N2O3
MW:194.187302112579
CID:268440
PubChem ID:120054
Update Time:2025-04-19

3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo- Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-
    • 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxopyridine-3-carbonitrile
    • 6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 1-(2'-hydroxyethyl)-2-keto-3-cyano-4-methyl-6-hydroxy-1,2-dihydropyridine
    • 1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxonicotinonitrile
    • 3-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2(1H)-pyridinone
    • 3-pyridinecarbonitrile,1,6-dihydro-2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo
    • 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
    • HMS2371B20
    • EINECS 249-231-0
    • 2-hydroxy-1-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile
    • 3-cyano-6-hydroxy4-methyl-1-(2-hydroxyethyl)pyrid-2-one
    • CHEMBL1540129
    • Oprea1_524809
    • CS-0217476
    • AKOS000295360
    • 28799-82-8
    • SMR000001059
    • FT-0769333
    • Oprea1_473899
    • 6-Hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile #
    • AT19268
    • SCHEMBL10352245
    • SR-01000532200-1
    • SR-01000532200
    • EN300-7491994
    • AKOS000286771
    • NS00046834
    • MLS000069028
    • 6-Hydroxy-1-(2-hydroxy-ethyl)-4-methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile
    • SCHEMBL4801776
    • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxo-
    • 202118-74-9
    • DTXSID80951440
    • Inchi: 1S/C9H10N2O3/c1-6-4-8(13)11(2-3-12)9(14)7(6)5-10/h4,12,14H,2-3H2,1H3
    • InChI-sleutel: YPVUBDAGJFYZIR-UHFFFAOYSA-N
    • LACHT: OC1=C(C#N)C(C)=CC(N1CCO)=O

Berekende eigenschappen

  • Exacte massa: 194.06900
  • Monoisotopische massa: 194.06914219g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 373
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.5
  • Topologisch pooloppervlak: 84.6Ų

Experimentele eigenschappen

  • PSA: 86.25000
  • LogboekP: -0.27372
Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.